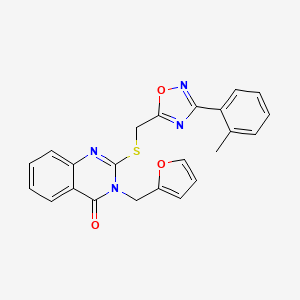
3-(furan-2-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(furan-2-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is a multifaceted molecule that incorporates several heterocyclic components such as furan, oxadiazole, and quinazolinone rings. These structural motifs are commonly found in compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of these heterocycles suggests potential applications in pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives often involves the use of furan-2-carbaldehydes as C1 building blocks, which can be efficiently coupled through ligand-free photocatalytic C–C bond cleavage under visible light . The furan moiety can be functionalized to create various derivatives, such as those containing oxadiazole rings, which are synthesized through reactions involving amino groups and chloromethyl groups . The synthesis of such compounds is typically confirmed using techniques like NMR, IR, and mass spectrometry, and in some cases, the structures are further validated by single crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-one derivatives is often elucidated using spectroscopic methods and confirmed by X-ray crystallography. Density Functional Theory (DFT) calculations can be used to optimize the molecular structure and predict the stability of different conformers . The intermolecular interactions and contacts within the crystal lattice can be quantitatively analyzed using Hirshfeld surface analysis and 2D fingerprint plots .
Chemical Reactions Analysis
The chemical reactivity of the compound is likely to involve the functional groups present in its structure. For instance, the amino group can undergo acylation or oxidation, while the chloromethyl group can react with various N- and S-nucleophiles . The oxadiazole ring itself can participate in transformations, contributing to the compound's versatility as a synthon for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. The thermal stability can be assessed using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), which are important for evaluating the compound's suitability for practical applications . The presence of electron-donating or withdrawing groups can significantly influence the compound's reactivity and biological activity, as seen in the case of thiazolidinone derivatives . The tautomeric equilibrium between thiol and thione forms can also be an important aspect of the compound's chemistry, affecting its reactivity and interactions with biological targets .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : The compound belongs to a category where synthesis often involves creating novel derivatives that incorporate quinazolinone, furan, and oxadiazole moieties. These compounds are synthesized using various chemical reactions, with their structures confirmed by techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. For example, the synthesis and characterization of a related compound, 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, demonstrate the complexity and precision involved in creating these molecules (Sun et al., 2021).
Crystal Structure and DFT Studies : Detailed crystallographic analysis and density functional theory (DFT) studies are crucial for understanding the molecular and electronic structure of these compounds, providing insights into their stability and reactivity. This approach aids in elucidating the optimized molecular structure and the nature of intermolecular interactions within the crystals of synthesized compounds (Sun et al., 2021).
Biological Activities and Applications
Antimicrobial and Antifungal Properties : Quinazolinone derivatives have been investigated for their potent antimicrobial and antifungal activities. The incorporation of furan and oxadiazole rings into the quinazolinone core has shown to enhance these properties, making these compounds valuable in the development of new antimicrobial agents. For instance, compounds with similar structures have demonstrated significant inhibitory activities against various bacterial and fungal strains, highlighting their potential as leads in antimicrobial drug development (Akyüz et al., 2018; Abu‐Hashem, 2018).
Anticancer Activities : Some derivatives within this chemical family have been identified as potent anticancer agents. The synthesis of specific quinazolinone derivatives has led to compounds that exhibit strong antiproliferative activity against various cancer cell lines, including human lung and colon cancer cells. These findings suggest the potential of these compounds in cancer therapy, particularly in targeting microtubule formation and tumor growth inhibition (Suzuki et al., 2020).
Propriétés
IUPAC Name |
3-(furan-2-ylmethyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-15-7-2-3-9-17(15)21-25-20(30-26-21)14-31-23-24-19-11-5-4-10-18(19)22(28)27(23)13-16-8-6-12-29-16/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQMMCSXRWNKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2517134.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)
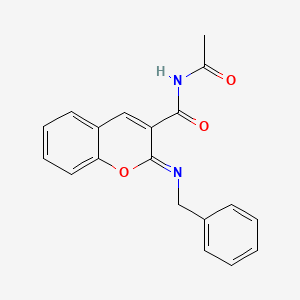
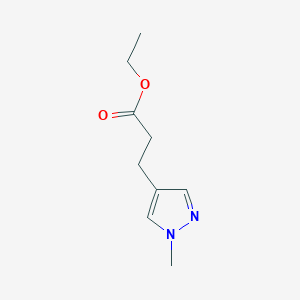
methanone](/img/structure/B2517139.png)
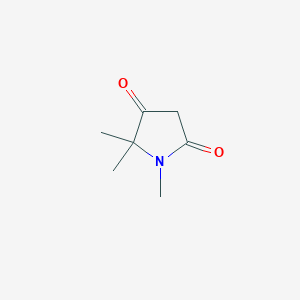

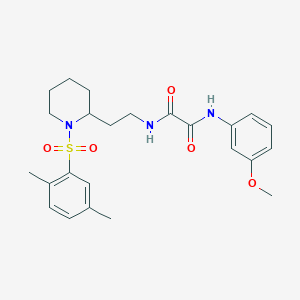
![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride](/img/structure/B2517148.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2517150.png)
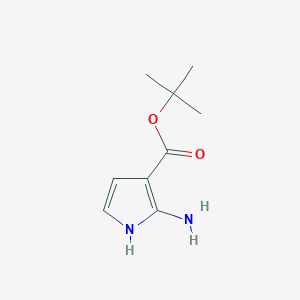
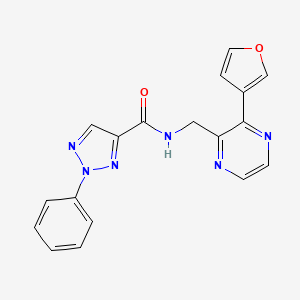
![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)